Cloruro de 6-fluoroquinolina-3-sulfonilo

Descripción general

Descripción

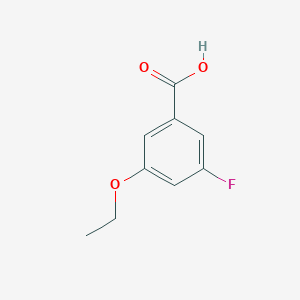

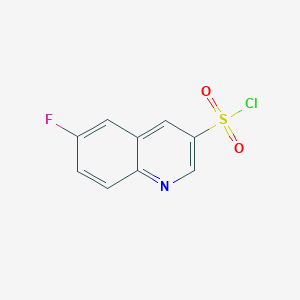

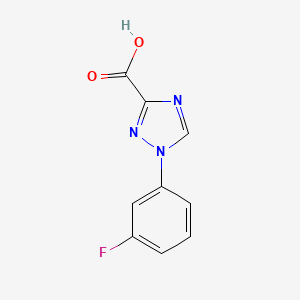

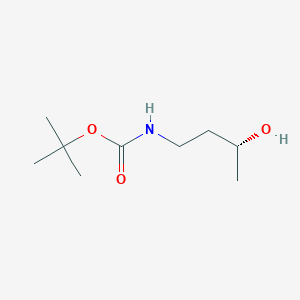

6-Fluoroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S . It has a molecular weight of 245.66 .

Molecular Structure Analysis

The molecular structure of 6-Fluoroquinoline-3-sulfonyl chloride consists of a quinoline core with a fluorine atom at the 6th position and a sulfonyl chloride group at the 3rd position .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluoroquinoline-3-sulfonyl chloride are not fully detailed in the available resources. It is known that it has a molecular weight of 245.66 .Aplicaciones Científicas De Investigación

Síntesis de Quinolinas Fluoradas

Cloruro de 6-fluoroquinolina-3-sulfonilo: es fundamental en la síntesis de quinolinas fluoradas, que son compuestos con una amplia gama de actividades biológicas. La incorporación de átomos de flúor en las quinolinas aumenta su eficacia biológica y se utiliza en el desarrollo de fármacos antimaláricos sintéticos .

Agentes Antibacterianos

La estructura de la quinolina es fundamental en la búsqueda de nuevos agentes antibacterianos. Las quinolinas fluoradas, en particular, exhiben un amplio espectro de actividad antibacteriana, lo que convierte al This compound en un intermedio valioso en el desarrollo de estos agentes .

Inhibición Enzimática

Muchas quinolinas sintéticas actúan como inhibidores enzimáticos y han mostrado promesa en el tratamiento de enfermedades como la artritis reumatoide y la psoriasis. El grupo cloruro de sulfonilo en This compound se puede utilizar para introducir cadenas laterales basadas en sulfonilo que son cruciales para la inhibición enzimática .

Fármacos Antineoplásicos

El compuesto tiene aplicaciones en la síntesis de fármacos antineoplásicos, que se utilizan en el tratamiento del cáncer. Brequinar®, un fármaco antineoplásico, y sus análogos han mostrado efectividad en la medicina de trasplante, lo que se puede atribuir al esqueleto de quinolina derivado de compuestos como This compound .

Síntesis Orgánica

En la síntesis orgánica, This compound se puede utilizar para producir fluoruros de sulfonilo. Estos compuestos tienen aplicaciones generalizadas en la síntesis orgánica, la biología química, el descubrimiento de fármacos y la ciencia de materiales .

Desarrollo de Cristales Líquidos

Las quinolinas fluoradas también se utilizan como componentes de cristales líquidos. Las propiedades únicas de estos compuestos, derivados de intermediarios como This compound, son esenciales en la producción y el desarrollo de la tecnología de cristales líquidos .

Aplicaciones Agrícolas

Algunas quinolinas fluoradas se han utilizado en la agricultura, sirviendo como componentes en varias formulaciones agroquímicas. Las modificaciones estructurales habilitadas por This compound contribuyen al desarrollo de estos compuestos agrícolas .

Producción de Colorantes Cianina

El sistema de anillo de quinolina se utiliza en la producción de colorantes cianina, que son importantes en la producción comercialThis compound puede estar involucrado en la síntesis de estos colorantes, que se utilizan en una variedad de aplicaciones, incluyendo como marcadores fluorescentes en investigación biomédica .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-Fluoroquinoline-3-sulfonyl chloride are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

6-Fluoroquinoline-3-sulfonyl chloride, like other fluoroquinolones, inhibits DNA synthesis by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, forming a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork .

Biochemical Pathways

The action of 6-Fluoroquinoline-3-sulfonyl chloride affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the relaxation of positively supercoiled DNA, processes that are necessary for DNA replication and transcription .

Pharmacokinetics

Fluoroquinolones in general are known for their good oral bioavailability, wide distribution in body tissues, and elimination primarily through renal excretion .

Result of Action

The result of 6-Fluoroquinoline-3-sulfonyl chloride’s action is the inhibition of bacterial DNA synthesis, leading to the death of bacterial cells . This makes it effective against a broad spectrum of gram-negative and gram-positive bacteria .

Action Environment

The action, efficacy, and stability of 6-Fluoroquinoline-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption. The presence of divalent cations can interfere with the absorption of fluoroquinolones in the gastrointestinal tract .

Análisis Bioquímico

Biochemical Properties

6-Fluoroquinoline-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound acts as an inhibitor, binding to these enzymes and preventing them from performing their functions. This interaction is primarily due to the sulfonyl chloride group, which forms covalent bonds with nucleophilic residues in the active sites of the enzymes .

Cellular Effects

The effects of 6-Fluoroquinoline-3-sulfonyl chloride on cells are profound. It influences cell function by disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in stress responses and apoptosis. It also alters gene expression by inhibiting the activity of transcription factors and other regulatory proteins. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride impacts cellular metabolism by interfering with the synthesis of nucleotides and other essential biomolecules .

Molecular Mechanism

The molecular mechanism of 6-Fluoroquinoline-3-sulfonyl chloride involves its interaction with DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the accumulation of DNA breaks and the disruption of DNA replication. This inhibition is achieved through the formation of covalent bonds between the sulfonyl chloride group and nucleophilic residues in the enzyme’s active site. Additionally, 6-Fluoroquinoline-3-sulfonyl chloride can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoroquinoline-3-sulfonyl chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture and light. Long-term exposure to 6-Fluoroquinoline-3-sulfonyl chloride can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound can cause long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of 6-Fluoroquinoline-3-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound can inhibit the activity of DNA gyrase and topoisomerase IV without causing significant toxicity. At higher doses, 6-Fluoroquinoline-3-sulfonyl chloride can cause severe toxicity, including liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, with toxic effects becoming apparent at doses above a certain threshold .

Metabolic Pathways

6-Fluoroquinoline-3-sulfonyl chloride is involved in several metabolic pathways, particularly those related to nucleotide synthesis and DNA repair. The compound interacts with enzymes involved in these pathways, including DNA gyrase and topoisomerase IV. By inhibiting these enzymes, 6-Fluoroquinoline-3-sulfonyl chloride disrupts the normal flow of metabolites and affects the overall metabolic flux. This disruption can lead to the accumulation of intermediate metabolites and the depletion of essential nucleotides .

Transport and Distribution

Within cells and tissues, 6-Fluoroquinoline-3-sulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of 6-Fluoroquinoline-3-sulfonyl chloride within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 6-Fluoroquinoline-3-sulfonyl chloride is primarily in the nucleus, where it exerts its effects on DNA replication and transcription. The compound can also localize to other cellular compartments, including the cytoplasm and mitochondria, where it may affect other cellular processes. The localization of 6-Fluoroquinoline-3-sulfonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

6-fluoroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-6-3-7(11)1-2-9(6)12-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSIRDERXPIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)